In-depth Technical Guide to cis-(2,3)-Dihydrotetrabenazine-d6
In-depth Technical Guide to cis-(2,3)-Dihydrotetrabenazine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of cis-(2,3)-Dihydrotetrabenazine-d6, a deuterated analog of a key active metabolite of tetrabenazine (B1681281). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies.
Chemical Properties
cis-(2,3)-Dihydrotetrabenazine-d6 is the deuterium-labeled form of cis-(2,3)-Dihydrotetrabenazine, which is a metabolite of the vesicular monoamine transporter 2 (VMAT2) inhibitor, tetrabenazine. The incorporation of six deuterium (B1214612) atoms into the methoxy (B1213986) groups enhances its utility as an internal standard in quantitative analyses by mass spectrometry, providing a distinct mass shift from its unlabeled counterpart.
A summary of its key chemical properties is presented in the table below.
| Property | Value | Reference |
| Chemical Name | rel-(2R,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-di(methoxy-d3)-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol | [1][2] |
| Molecular Formula | C₁₉H₂₃D₆NO₃ | [3][4] |
| Molecular Weight | 325.48 g/mol | [3][4] |
| CAS Number | 1583277-33-1 | [1][3] |
| Appearance | Solid | N/A |
| Purity (by HPLC) | >90% | [5] |
| Storage Conditions | 2-8°C in a well-closed container | [5] |
| Solubility | Soluble in DMSO | N/A |
Synthesis and Purification
The synthesis of cis-(2,3)-Dihydrotetrabenazine-d6 typically involves the stereoselective reduction of Deutetrabenazine, the deuterated form of Tetrabenazine. The deuterium labels are located on the two methoxy groups of the tetrabenazine molecule.
A general synthetic approach is the reduction of the ketone group at the C-2 position of the tetrabenazine core. The stereochemistry of the resulting hydroxyl group is controlled by the choice of reducing agent and reaction conditions to yield the desired cis isomer.
Representative Synthetic Scheme:
Caption: General synthesis route for cis-(2,3)-Dihydrotetrabenazine-d6.
Purification Protocol:
Following the reduction reaction, the crude product is typically purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC), to isolate the cis isomer from any unreacted starting material, the trans isomer, and other byproducts.
Biological Activity and Applications
cis-(2,3)-Dihydrotetrabenazine is one of the active metabolites of tetrabenazine and its deuterated analog, deutetrabenazine.[6] These compounds are inhibitors of the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles.[7] By inhibiting VMAT2, they deplete the levels of neurotransmitters such as dopamine, which is the basis for their therapeutic use in hyperkinetic movement disorders.[8]
Due to its isotopic labeling, cis-(2,3)-Dihydrotetrabenazine-d6 is primarily used as an internal standard for the quantification of cis-(2,3)-Dihydrotetrabenazine in biological matrices such as plasma and tissue homogenates using liquid chromatography-mass spectrometry (LC-MS).[9][10]
The VMAT2 signaling pathway is crucial in the regulation of neurotransmitter release.
Caption: Inhibition of VMAT2 by cis-(2,3)-Dihydrotetrabenazine.
Experimental Protocols
VMAT2 Binding Assay
This protocol is adapted from established methods for [³H]dihydrotetrabenazine binding assays and can be applied using cis-(2,3)-Dihydrotetrabenazine-d6 as a competitor to determine the binding affinity of test compounds.
Materials:
-
Rat brain tissue (striatum)
-
Sucrose (B13894) buffer (0.32 M)
-
Assay buffer (e.g., Tris-HCl with EDTA)
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Radioligand (e.g., [³H]dihydrotetrabenazine)
-
cis-(2,3)-Dihydrotetrabenazine-d6 (for non-specific binding or as a reference compound)
-
Glass fiber filters
-
Scintillation cocktail
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Scintillation counter
Procedure:
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Membrane Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation.
-
Binding Reaction: Incubate the prepared membranes with the radioligand and varying concentrations of the test compound in the assay buffer. To determine non-specific binding, a high concentration of a known VMAT2 inhibitor (like unlabeled cis-(2,3)-Dihydrotetrabenazine-d6) is used.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the inhibition constant (Ki) of the test compounds.
Quality Control Workflow for Deuterated Internal Standards
The following workflow outlines the typical steps for the quality control of cis-(2,3)-Dihydrotetrabenazine-d6 to be used as an internal standard.
Caption: A typical workflow for the quality control of deuterated internal standards.
Spectroscopic Data
While specific spectra for cis-(2,3)-Dihydrotetrabenazine-d6 are not publicly available, representative data for related compounds can provide an indication of the expected spectral features.
¹H NMR: The ¹H NMR spectrum of the non-deuterated cis-(2,3)-Dihydrotetrabenazine would show characteristic signals for the aromatic protons, the methoxy groups, and the aliphatic protons of the tetrabenazine core. In the d6 analog, the signals corresponding to the methoxy protons would be absent.
Mass Spectrometry: The mass spectrum of cis-(2,3)-Dihydrotetrabenazine-d6 would show a molecular ion peak corresponding to its molecular weight of 325.48. High-resolution mass spectrometry can be used to confirm the elemental composition and to determine the isotopic purity by analyzing the distribution of isotopologues.
Isotopic Purity: The isotopic purity of deuterated standards is a critical parameter. It is typically determined by mass spectrometry and should be high (often >98%) to ensure accurate quantification.[11] The Certificate of Analysis for a similar compound, beta-Dihydrotetrabenazine-D6, indicates that the mass conforms to the structure.[5]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. clearsynth.com [clearsynth.com]
- 4. (2R,3R,11bR)-Dihydrotetrabenazine-d6 - CAS - 1583277-30-8 | Axios Research [axios-research.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
